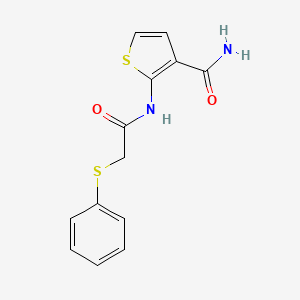

2-(2-(Phenylthio)acetamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c14-12(17)10-6-7-18-13(10)15-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSUBVKVTHJZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phenylthio)acetamido)thiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with phenylthioacetamide under specific reaction conditions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phenylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl or nitro groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the phenylthioacetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2-(Phenylthio)acetamido)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(2-(Phenylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

Key Observations :

- AChE Inhibition : IIId’s 4-methoxyphenylpiperazine group enhances AChE inhibition (60%) compared to donepezil (40%), suggesting electron-donating groups improve target binding .

- Antioxidant Activity: Cyanoacrylamido derivatives exhibit radical scavenging due to the conjugated double bond system, which stabilizes reactive intermediates .

Key Observations :

- Solvent Impact: Ethylene glycol in the target compound’s synthesis may improve solubility of intermediates compared to toluene or ethanol in other routes .

- Catalysts: Piperidine in Knoevenagel condensations accelerates imine formation, whereas DIPEA in promotes amide coupling .

Biological Activity

2-(2-(Phenylthio)acetamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, an acetamido group, and a phenylthio substituent. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced oxidative stress and inflammation.

- Receptor Modulation : It has been suggested that this compound can modulate the activity of certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Study on Antimicrobial Activity

A study published in 2020 investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of pathogenic microorganisms, supporting its potential as a therapeutic agent against infections .

Study on Anticancer Mechanisms

In a recent publication, researchers explored the anticancer mechanisms of thiophene derivatives. The study found that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis in cancer cells. The activation of p53 and downregulation of anti-apoptotic proteins were noted as key mechanisms .

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing thiophene-3-carboxamide derivatives, and how do solvents influence yield?

Methodological Answer: Synthesis typically involves refluxing precursors in solvents like ethanol or dioxane for 4–12 hours, with yields ranging from 65% to 80% depending on substituents. For example:

- Ethanol reflux (12 hours): Achieves 80% yield for phenylthio derivatives (melting point 200–202°C) .

- Dioxane reflux (4 hours): Yields 76% for fluorobenzyl analogs .

- Toluene with piperidine/acetic acid: Facilitates Knoevenagel condensation in 5–6 hours (72–94% yields) .

Solvent polarity and boiling point critically affect reaction kinetics and purity. Ethanol enhances nucleophilicity in amide coupling, while toluene aids in dehydrative condensation. Monitor progress via TLC and confirm purity through recrystallization (e.g., alcohol) .

Advanced Analytical Validation

Q. Q2: How can researchers resolve conflicting NMR data for structurally similar thiophene derivatives?

Methodological Answer: Contradictions in -/-NMR peaks (e.g., aromatic vs. aliphatic protons) arise from substituent electronic effects. For example:

- Phenylthio groups deshield adjacent protons, shifting δ to 7.0–7.5 ppm .

- Fluorinated analogs show split peaks due to - coupling (e.g., δ 7.56–8.37 ppm in 3-nitrophenyl derivatives) .

Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-validate with HRMS (e.g., ESI-MS m/z 590 [M+Na] for compound 3c) and IR (C=O stretches at 1650–1700 cm) .

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating antioxidant and anti-inflammatory activities of thiophene derivatives?

Methodological Answer:

- Antioxidant assays:

- DPPH radical scavenging: Measure IC values (e.g., phenolic-substituted derivatives show >70% inhibition at 100 μM) .

- FRAP (Ferric Reducing Ability): Quantify Fe→Fe reduction.

- Anti-inflammatory assays:

- Carrageenan-induced paw edema in rats: Administer compounds (10–50 mg/kg) and measure edema reduction over 6 hours .

Prioritize derivatives with electron-donating groups (e.g., -OCH), which enhance radical stabilization .

Structure-Activity Relationship (SAR) Studies

Q. Q4: How do substituent modifications on the phenylthio group affect enzyme inhibition potency?

Methodological Answer: SAR studies on Falcipain-2 inhibitors reveal:

| Substituent | IC (nM) | Key Interaction |

|---|---|---|

| 3-Nitrophenyl (3c) | 12.5 | Enhanced π-π stacking |

| 4-Methoxyphenyl | 45.8 | Hydrogen bonding with S |

| Allyl (4d) | 8.7 | Hydrophobic pocket fit |

The 3-nitro group in 3c increases binding affinity by 3-fold compared to unsubstituted analogs. Docking simulations (e.g., AutoDock Vina) validate interactions with catalytic cysteine residues .

Handling Contradictory Bioactivity Data

Q. Q5: How should researchers address discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer: Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies:

- Standardize protocols: Use recombinant enzymes (e.g., Falcipain-2 expressed in E. coli) and fixed substrate concentrations (e.g., 50 μM Z-Phe-Arg-AMC) .

- Cross-validate with orthogonal assays: Compare fluorometric (e.g., AMC release) and calorimetric (ITC) data.

- Control for compound stability: Pre-incubate compounds in assay buffer (pH 7.4, 37°C) to rule out degradation .

Computational Modeling for Target Prediction

Q. Q6: Which computational tools are effective for predicting the biological targets of thiophene carboxamides?

Methodological Answer:

- Molecular docking: Use Schrödinger Suite or MOE to simulate binding to RORγt or acetylcholinesterase (PDB: 4NIE). Focus on key residues (e.g., His447 in AChE) .

- Pharmacophore modeling (LigandScout): Identify essential features (e.g., hydrogen bond acceptors at 2.5 Å).

- QSAR models: Train with datasets (n > 50 compounds) using descriptors like logP, polar surface area, and dipole moment .

Scaling-Up Synthesis for Preclinical Studies

Q. Q7: What challenges arise when scaling up thiophene-3-carboxamide synthesis, and how are they resolved?

Methodological Answer:

- Challenge 1: Reduced yield due to inefficient heat transfer in large batches.

Solution: Use microwave-assisted synthesis (e.g., 100 W, 80°C) to maintain reaction efficiency . - Challenge 2: Impurity accumulation during recrystallization.

Solution: Gradient recrystallization (e.g., methanol/water from 30%→100%) improves purity to >97% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.